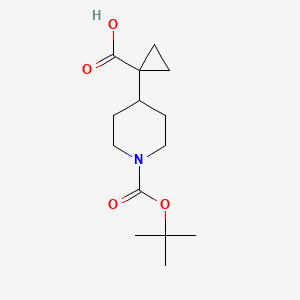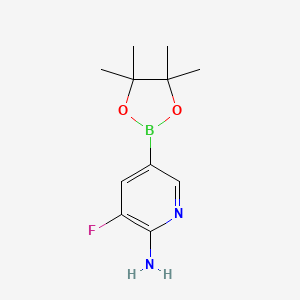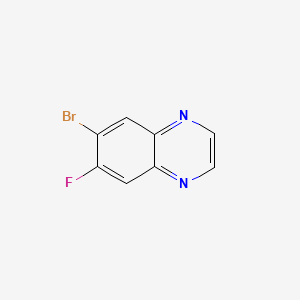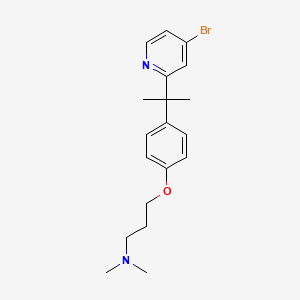
Butyronitrile-D7
説明
Butyronitrile-D7 is a useful research compound. Its molecular formula is C4H7N and its molecular weight is 76.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Butyronitrile-D7 is a variant of Butyronitrile, a nitrile compound It’s known that nitrile compounds often target enzymes like nitrile hydratase and amidase in the process of biodegradation .
Mode of Action
It’s known that nitriles like this compound can undergo a two-step degradation process involving nitrile hydratase (nhase) and amidase . NHase converts the nitrile to an amide, and then amidase breaks down the amide to a carboxylic acid and ammonia .
Biochemical Pathways
The degradation of nitriles like this compound involves the nitrile hydratase and amidase pathways . These pathways play a crucial role in the biodegradation of nitrile compounds.
Pharmacokinetics
It’s known that nitriles are generally hydrolyzed in both aqueous acid and base to give carboxylic acids . This hydrolysis can affect the bioavailability of nitrile compounds like this compound.
Result of Action
It’s known that the biodegradation of nitriles like this compound can result in the formation of carboxylic acids and ammonia . These products can have various effects on cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degradation of nitriles can be affected by the presence of metals and some metal compounds . Furthermore, the biodegradation of nitriles like this compound can be influenced by the pH of the environment .
生化学分析
Biochemical Properties
It is known that the biodegradation of Butyronitrile, a similar compound, involves a two-step pathway involving nitrile hydratase (NHase) and amidase . These enzymes interact with Butyronitrile, suggesting that they may also interact with Butyronitrile-D7.
Cellular Effects
The cellular effects of this compound are not well-documented. Studies on Butyronitrile have shown that it can be degraded by certain strains of bacteria, such as Rhodococcus sp. MTB5 . This suggests that this compound may also be metabolized by similar microorganisms, potentially influencing cellular processes within these organisms.
Molecular Mechanism
The degradation of Butyronitrile involves the enzymes nitrile hydratase (NHase) and amidase . These enzymes may also interact with this compound, leading to its degradation.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Studies on Butyronitrile have shown that certain bacteria can degrade this compound over time .
Metabolic Pathways
The degradation of Butyronitrile involves a two-step pathway involving nitrile hydratase (NHase) and amidase . These enzymes may also be involved in the metabolism of this compound.
特性
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNRLNFWIYMESJ-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)

![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)



![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)
amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)

![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
